Epipinoresinol

Description

Epipinoresinol has been reported in Camellia sinensis, Pandanus odoratissimus, and other organisms with data available.

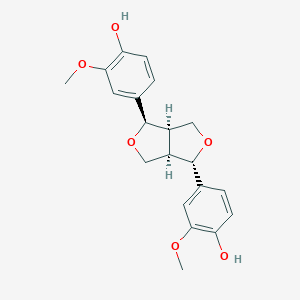

Structure

3D Structure

Properties

IUPAC Name |

4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-7-11(3-5-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-16(22)18(8-12)24-2/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGXBRUKMWQGOIE-WZBLMQSHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)[C@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18779-41-4, 24404-50-0 | |

| Record name | Phenol, 4,4′-[(1R,3aR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[2-methoxy-, rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18779-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (+)-Epipinoresinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24404-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epipinoresinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024404500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EPIPINORESINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Epipinoresinol: Natural Sources, Biosynthesis, and Isolation

Abstract

Epipinoresinol, a furofuran lignan, is a plant secondary metabolite of significant interest to the pharmaceutical and nutraceutical industries due to its diverse pharmacological activities, including anti-inflammatory, antioxidant, and neuroprotective properties.[1] As a stereoisomer of the more widely studied pinoresinol, understanding its natural distribution, biosynthetic origins, and efficient extraction is critical for advancing research and development.[2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, detailing the plant sources of epipinoresinol, its biosynthesis via the phenylpropanoid pathway, and robust methodologies for its isolation and characterization. The protocols described herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and optimization.

Introduction to Epipinoresinol

Lignans are a large class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units, which are synthesized through the shikimate and phenylpropanoid pathways in plants.[2] Within this class, furofuran lignans, characterized by a central tetrahydrofuran ring system, have garnered substantial scientific attention for their biological activities.[2] Epipinoresinol is a key member of this subclass, existing as two enantiomers, (+)-epipinoresinol and (-)-epipinoresinol, which are diastereomers of (+)-pinoresinol and (-)-pinoresinol.[3] This stereochemical diversity is crucial, as different isomers can exhibit distinct pharmacological profiles.[3][4] This guide focuses on epipinoresinol as a whole, while noting specific isomers where data is available, providing a foundational resource for its exploration as a therapeutic agent.

Biosynthesis of Epipinoresinol

The formation of epipinoresinol is a multi-stage process rooted in the general phenylpropanoid pathway, which is central to the synthesis of thousands of plant secondary metabolites.[5] The pathway can be conceptually divided into three main phases: the synthesis of monolignol precursors, the stereoselective coupling to form the initial lignan scaffold, and subsequent modifications.

2.1 The Phenylpropanoid Pathway: Synthesis of Coniferyl Alcohol

The journey begins with the amino acid L-phenylalanine. A series of enzymatic reactions converts it into coniferyl alcohol, the primary building block for epipinoresinol.[5]

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to form trans-cinnamic acid, committing the precursor to the phenylpropanoid pathway.[5]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[5]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA.[5]

-

Further Enzymatic Steps: A cascade of reductases, hydroxylases, and methyltransferases further modifies 4-coumaroyl-CoA to generate coniferyl alcohol.

2.2 Dimerization and Epimerization

The crucial step in lignan formation is the oxidative coupling of two monolignol units.

-

Radical Coupling: Two molecules of coniferyl alcohol undergo a stereochemically controlled radical coupling reaction to form the direct lignan precursor, pinoresinol.[6] This reaction is guided by specialized proteins known as dirigent proteins (DIRs), which dictate the specific stereochemistry of the resulting pinoresinol enantiomer (either (+) or (-)).[6][7]

-

Post-Coupling Modification: It is hypothesized that epipinoresinol is formed via the enzymatic conversion (epimerization) of pinoresinol.[8] While the specific enzyme responsible for this in-planta conversion is not fully elucidated, this transformation is a key step in the biosynthetic diversification of furofuran lignans. This epimerization can also be induced chemically in the laboratory, a technique exploited to increase yields during isolation.[8][9]

Caption: Biosynthetic pathway of Epipinoresinol from L-Phenylalanine.

Natural Sources and Plant Distribution

Epipinoresinol is distributed across a diverse range of plant families, often co-occurring with other lignans like pinoresinol.[9][10] Its concentration can vary significantly based on the plant species, the specific plant part, geographical origin, and harvesting time.[2] The following table summarizes the primary documented botanical sources.

| Plant Family | Species | Common Name | Plant Part(s) | Reference(s) |

| Oleaceae | Forsythia suspensa | Weeping Forsythia | Fruits, Leaves | [2][11][12] |

| Olea europaea | Olive | Oil, Bark | [13][14][15] | |

| Styracaceae | Styrax spp. | Storax | Stems, Leaves | [16][17][18][19] |

| Urticaceae | Urtica dioica | Stinging Nettle | Whole Plant | [10][20] |

| Brassicaceae | Isatis tinctoria | Woad | Seeds, Leaves | [10][20] |

| Aristolochiaceae | Asarum sieboldii | Wild Ginger | Roots, Rhizomes | |

| Theaceae | Camellia sinensis | Tea Plant | Leaves | [10][21] |

| Pandanaceae | Pandanus odoratissimus | Kewda | Roots, Seeds | [10][21] |

| Asteraceae | Carduus nutans | Musk Thistle | Fruit | [8][9] |

| Asparagaceae | Polygonatum sibiricum | Siberian Solomon's Seal | Rhizomes | [8][22] |

| Caprifoliaceae | Lonicera japonica | Japanese Honeysuckle | Stems (Caulis) | [22] |

Methodologies for Isolation and Purification

The effective isolation of epipinoresinol is fundamental for all subsequent research. The choice of methodology depends on the starting material, desired purity, and available equipment. A general workflow involves extraction, fractionation, and purification.

Caption: General workflow for the isolation of (-)-Epipinoresinol.

4.1 General Extraction and Fractionation Protocol

This protocol provides a foundational method for obtaining a lignan-enriched extract from dried plant material.[10]

4.1.1 Plant Material Preparation

-

Drying: Dry the source plant material (e.g., fruits, leaves, roots) in an oven at 40-50°C until a constant weight is achieved. This prevents enzymatic degradation and standardizes the starting material.

-

Grinding: Pulverize the dried material into a coarse powder using a mechanical grinder. This increases the surface area, maximizing extraction efficiency.

4.1.2 Extraction Causality: The choice of solvent is critical. Polar solvents like methanol or ethanol are effective for extracting polyphenolic lignans. The selected method balances efficiency, time, and scale.

-

Maceration: Suspend the plant powder in 80% methanol (1:10 w/v). Agitate for 24-48 hours at room temperature. Filter the mixture and repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

-

Concentration: Combine all filtrates and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 50°C to yield the crude extract.

4.1.3 Fractionation (Silica Gel Column Chromatography) Causality: This step separates compounds based on polarity. A solvent gradient is used to sequentially elute compounds from the non-polar to the highly polar.

-

Column Packing: Prepare a column with silica gel 60 (70-230 mesh) using a hexane slurry.

-

Sample Loading: Dissolve the crude extract in a minimal volume of methanol and adsorb it onto a small amount of silica gel. After drying, load the powder onto the top of the prepared column.

-

Elution: Elute the column with a stepwise gradient of increasing polarity, starting with hexane-ethyl acetate mixtures (e.g., 9:1, 8:2, 1:1 v/v) and progressing to ethyl acetate-methanol mixtures (e.g., 9:1, 8:2 v/v).

-

Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) and monitor them by Thin-Layer Chromatography (TLC) using a suitable mobile phase and visualizing with UV light and/or an anisaldehyde-sulfuric acid spray reagent.

-

Pooling: Combine fractions that show similar TLC profiles corresponding to the target lignan.

4.2 Advanced Purification Protocol: CPC with Acid-Catalyzed Epimerization

This protocol is adapted from a high-yield method developed for Carduus nutans fruit, which cleverly increases the yield of (-)-epipinoresinol by converting its more abundant, naturally occurring stereoisomer, (-)-pinoresinol.[8][9]

4.2.1 Initial Extraction

-

Follow the general extraction protocol (Section 4.1) to obtain a crude extract.

4.2.2 Optimized Acid Treatment for Epimerization Causality: This acid treatment induces the epimerization at one of the chiral centers of pinoresinol, converting a portion of it into epipinoresinol. This significantly boosts the final yield of the target compound, as it capitalizes on the abundance of a related precursor.[8]

-

Dissolve the crude extract in a suitable solvent.

-

Treat the solution under acidic conditions. Optimized parameters from literature suggest heating at 50°C for 30 minutes.[8]

-

Neutralize and concentrate the extract in preparation for purification.

4.2.3 Centrifugal Partition Chromatography (CPC) Purification Causality: CPC is a liquid-liquid chromatography technique that avoids solid supports, leading to high recovery rates and eliminating irreversible sample adsorption. The choice of a biphasic solvent system is paramount for successful separation.

-

Solvent System Preparation: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[23] Equilibrate the mixture in a separatory funnel at room temperature. Separate the upper (stationary) and lower (mobile) phases and degas both by sonication.

-

Sample Preparation: Dissolve the acid-treated crude extract in the lower phase.

-

CPC Operation: a. Fill the CPC column with the stationary phase (upper phase). b. Set the desired rotational speed and pump the mobile phase (lower phase) through the column to reach hydrodynamic equilibrium. c. Inject the sample. d. Continue pumping the mobile phase and collect fractions.

-

Analysis: Monitor fractions by HPLC to identify those containing pure epipinoresinol. Combine the pure fractions and evaporate the solvent.

Structural Elucidation and Characterization

The identity and purity of the isolated epipinoresinol must be unequivocally confirmed using standard spectroscopic techniques.[9]

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental composition, confirming the molecular formula.

-

High-Performance Liquid Chromatography (HPLC): An HPLC system with a UV or PDA detector and a C18 reversed-phase column is used to confirm the purity of the final compound.[10]

Biological Activities and Pharmacological Potential

Epipinoresinol and its stereoisomers exhibit a range of biological activities relevant to drug development. The phenolic structure contributes to its ability to scavenge free radicals, while other activities are mediated through the modulation of key cellular signaling pathways.[1]

| Biological Activity | Description | Quantitative Data (Example) | Reference(s) |

| Anti-inflammatory | Inhibition of inflammatory mediators. Believed to be mediated via inhibition of the NF-κB and PI3K/Akt signaling pathways. | Data for related lignan (+)-Pinoresinol shows inhibition of NO production. | [9] |

| Antioxidant | Scavenging of free radicals due to its phenolic structure, reducing oxidative stress. | Limited direct data; activity is inferred from structural class. | |

| Enzyme Inhibition | (-)-Epipinoresinol shows stronger inhibitory activity against α-amylase compared to (+)-Pinoresinol. | IC₅₀ (α-Amylase): 0.71 mg/mL | |

| Antiproliferative | Has demonstrated effects against cancer cell lines. | Data for related lignan (+)-Pinoresinol shows 50% viability reduction in SkBr3 cells at 575 µM. | [4][9] |

| Neuroprotective | Potential to protect against neurodegenerative diseases, an emerging area of research for lignans. | Limited direct data for epipinoresinol. | [1] |

Conclusion and Future Directions

Epipinoresinol is a widely distributed furofuran lignan with significant, though still underexplored, therapeutic potential. Its presence in a variety of common and medicinal plants, from Forsythia to Olea europaea, makes it an accessible target for natural product chemistry.[2][13] The biosynthetic pathway, originating from the ubiquitous phenylpropanoid metabolism, highlights the intricate enzymatic control that dictates its formation.[5]

For researchers, the methodologies detailed in this guide, particularly the combination of acid-catalyzed epimerization and Centrifugal Partition Chromatography, offer a robust and scalable strategy for obtaining high-purity epipinoresinol.[8] Future research should focus on elucidating the specific enzymes responsible for pinoresinol epimerization in plants, conducting direct comparative studies on the biological activities of its different stereoisomers, and exploring its molecular targets to fully unlock its potential in drug development.

References

- BenchChem. (2025).

- BenchChem. (2025). (-)

- BenchChem. (2025). Unveiling (-)

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Analysis of the Biological Activities of (-)-Epipinoresinol and (+)-Pinoresinol.

- BenchChem. (2025).

- BenchChem. (2025). A Technical Guide to the Biosynthesis of (-)

-

National Center for Biotechnology Information. (n.d.). (-)-Epipinoresinol. PubChem Compound Database. [Link]

-

BioCrick. (n.d.). (-)-Epipinoresinol. [Link]

- BenchChem. (2025). Stereochemistry of (-)-Epipinoresinol and its biological significance.

-

Noguchi, A., et al. (2018). Formation of a Methylenedioxy Bridge in (+)-Epipinoresinol by CYP81Q3 Corroborates with Diastereomeric Specialization in Sesame Lignans. Plant and Cell Physiology, 59(10), 2125–2134. [Link]

- BenchChem. (2025).

-

National Center for Biotechnology Information. (n.d.). Epipinoresinol. PubChem Compound Database. [Link]

-

Iizuka, T., et al. (2020). The Biological Effects of Forsythia Leaves Containing the Cyclic AMP Phosphodiesterase 4 Inhibitor Phillyrin. Molecules, 25(23), 5737. [Link]

-

Umezawa, T., et al. (1992). An Extraordinary Accumulation of (-)-Pinoresinol in Cell-Free Extracts of Forsythia intermedia: Evidence for Enantiospecific Reduction of (+)-Pinoresinol. NASA Technical Reports Server. [Link]

-

ResearchGate. (2020). Inhibitory effects of compounds from Styrax obassia on NO production. [Link]

-

Davin, L. B., et al. (1992). An extraordinary accumulation of (-)-pinoresinol in cell-free extracts of Forsythia intermedia: evidence for enantiospecific reduction of (+)-pinoresinol. Phytochemistry, 31(11), 3869-3874. [Link]

-

Son, S., et al. (2023). Chemical Constituents and Their Biological Activities from Genus Styrax. Pharmaceuticals, 16(7), 1043. [Link]

-

Owen, R. W., et al. (2000). Pinoresinol and 1-Acetoxypinoresinol, Two New Phenolic Compounds Identified in Olive Oil. Journal of the American Oil Chemists' Society, 77(7), 715-720. [Link]

-

Hsu, C., et al. (2013). Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity. BioMed Research International, 2013, 783481. [Link]

-

ResearchGate. (2000). Pinoresinol and 1-acetoxypinoresinol, two new phenolic compounds identified in olive oil. [Link]

-

National Center for Biotechnology Information. (2023). Chemical Constituents and Their Biological Activities from Genus Styrax. PubMed. [Link]

-

Yue, F., et al. (2021). Efficient Synthesis of Pinoresinol, an Important Lignin Dimeric Model Compound. Frontiers in Chemistry, 9, 643207. [Link]

-

Corbin, C., et al. (2019). Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants. Planta, 249(6), 1747-1761. [Link]

-

Sharma, A., et al. (2022). Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications. Plants, 11(17), 2282. [Link]

-

Jurić, S., et al. (2023). In the Beginning Was the Bud: Phytochemicals from Olive (Olea europaea L.) Vegetative Buds and Their Biological Properties. Antioxidants, 12(2), 434. [Link]

-

ResearchGate. (2006). The Chemistry of Olea Europaea. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. academic.oup.com [academic.oup.com]

- 7. An extraordinary accumulation of (-)-pinoresinol in cell-free extracts of Forsythia intermedia: evidence for enantiospecific reduction of (+)-pinoresinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. Chemical Constituents from the Fruits of Forsythia suspensa and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. lib3.dss.go.th [lib3.dss.go.th]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Chemical Constituents and Their Biological Activities from Genus Styrax - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Styrax spp.: Habitat, Phenology, Phytochemicals, Biological Activity and Applications [mdpi.com]

- 20. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 23. benchchem.com [benchchem.com]

Discovery and history of Epipinoresinol isolation

The journey from the initial discovery of (-)-epipinoresinol within complex plant extracts to its efficient, high-yield isolation demonstrates a remarkable progression in natural product chemistry. The development of an acid-catalyzed epimerization strategy coupled with advanced separation techniques like Centrifugal Partition Chromatography represents a key milestone, transforming the accessibility of this compound for further research. [9]The detailed protocols and foundational principles outlined in this guide provide researchers with the necessary tools to isolate, characterize, and ultimately explore the full therapeutic potential of this biologically active lignan. [11]

References

-

National Center for Biotechnology Information. Epipinoresinol. PubChem Compound Database. Available from: [Link].

-

Sólyomváry, A. et al. (2017). Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography. Journal of Chromatography B, 1052, 142-149. Available from: [Link].

-

National Center for Biotechnology Information. (-)-Epipinoresinol. PubChem Compound Database. Available from: [Link].

-

Patyra, A. et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants (Basel), 11(17), 2323. Available from: [Link].

-

Patyra, A. et al. (2022). Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans. Plants (Basel), 11(17), 2323. Available from: [Link].

-

ResearchGate. The chemical structures of (+)‐pinoresinol (1), (+)‐epipinoresinol (2), salicifoliol (3), gallic acid (4), syringic acid (5), vanillic acid (6), vanillin (7). ResearchGate. Available from: [Link].

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Optimized conversion of antiproliferative lignans pinoresinol and epipinoresinol: Their simultaneous isolation and identification by centrifugal partition chromatography and high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

Introduction: The Significance of (-)-Epipinoresinol

An In-depth Technical Guide to the Biosynthesis of (-)-Epipinoresinol in Plants

Lignans are a diverse class of phenolic compounds synthesized in plants, playing crucial roles in defense mechanisms and serving as valuable precursors for pharmacologically active molecules.[1][2] Among the furofuran lignans, (-)-epipinoresinol is a key diastereomer of the more common (-)-pinoresinol, representing a critical stereochemical divergence in the lignan metabolic network.[1] Understanding its biosynthesis is paramount for researchers in natural product chemistry, metabolic engineering, and drug development, as the specific stereochemistry of these molecules is critical for their biological function.[3] This guide provides a comprehensive exploration of the biosynthetic pathway, the intricate enzymatic control, and the experimental methodologies used to investigate this fascinating natural product.

Part 1: The Foundational Pathway - Synthesis of the Monolignol Precursor

The journey to (-)-epipinoresinol begins not with a specialized reaction, but with the general phenylpropanoid pathway, a fundamental metabolic route in plants responsible for producing a vast array of secondary metabolites, including lignin and flavonoids.[1] The starting point is the amino acid L-phenylalanine, which is converted through a series of enzymatic steps into the key monolignol precursor, coniferyl alcohol.[1][2]

The core enzymatic sequence involves:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the deamination of L-phenylalanine to trans-cinnamic acid, the committed step for entry into the phenylpropanoid pathway.[2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates trans-cinnamic acid to produce p-coumaric acid.[2][4]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by forming a thioester bond with Coenzyme A, yielding 4-coumaroyl-CoA.[2]

From the central intermediate 4-coumaroyl-CoA, a series of reductions, hydroxylations, and methylations, catalyzed by enzymes such as HCT, C3H, CCoAOMT, CCR, and CAD, lead to the formation of coniferyl alcohol.[1][4][5]

Caption: The General Phenylpropanoid Pathway to Coniferyl Alcohol.

Part 2: The Stereochemical Gatekeeper - Dirigent Protein-Mediated Coupling

The formation of the lignan backbone from two monolignol units is a process fraught with stereochemical ambiguity. The process is initiated by the one-electron oxidation of two coniferyl alcohol molecules, catalyzed by oxidases like laccases or peroxidases, to generate highly reactive free radicals.[1][2] In the absence of a guiding influence, these radicals would couple randomly, resulting in a racemic mixture of various products with no single compound in high yield.[2][3]

This is where the "guiding hand" of the dirigent protein (DP) becomes essential. Dirigent proteins are a unique class of non-catalytic proteins that capture and orient the monolignol radicals in a specific conformation.[3][6] This precise orientation dictates the outcome of the coupling reaction, ensuring both regiospecificity (C8-C8' linkage) and stereospecificity.[3] To produce the precursor for (-)-epipinoresinol, an enantiocomplementary dirigent protein (e.g., AtDIR6 from Arabidopsis thaliana) directs the coupling of two coniferyl alcohol radicals to exclusively form (-)-pinoresinol.[2][7] This step is the absolute determinant of the final product's core stereochemistry.

Caption: Dirigent protein-mediated synthesis of (-)-pinoresinol.

Part 3: The Final Conversion - A Putative Epimerization

The conversion of (-)-pinoresinol to its diastereomer, (-)-epipinoresinol, represents a significant knowledge gap in lignan biosynthesis.[1] The structural difference lies in the stereochemistry at the C8' position of the furofuran ring.[2] While this conversion can be achieved chemically under acidic conditions, the biological catalyst responsible for this epimerization in plants has not yet been definitively identified.[1]

It is hypothesized that a specific isomerase or a reductase with epimerizing capabilities performs this crucial transformation.[1] This hypothesis is supported by the existence of downstream enzymes in lignan pathways that exhibit high diastereomeric selectivity. For example, in Sesamum species, the P450 enzyme CYP81Q3 acts specifically on (+)-epipinoresinol to form (+)-pluviatilol, but does not accept (+)-pinoresinol as a substrate.[1][8][9] This demonstrates a clear precedent for enzymes that can distinguish between pinoresinol and epipinoresinol, lending credence to the existence of a specific enzyme for the pinoresinol-to-epipinoresinol conversion.

Part 4: Experimental Methodologies

Protocol 1: Extraction and Quantification of (-)-Epipinoresinol

Accurate quantification is fundamental to studying the biosynthesis of (-)-epipinoresinol. This requires robust extraction from the plant matrix followed by precise chromatographic separation and detection.[10] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the preferred methods.[11][12]

Step-by-Step Methodology:

-

Sample Preparation:

-

Obtain fresh or freeze-dried plant material (e.g., leaves, stems, seeds).

-

Grind the material into a fine powder using a mortar and pestle with liquid nitrogen or a mill.

-

-

Extraction:

-

Weigh approximately 1.0 g of the powdered plant material into a flask.

-

Add a polar solvent such as 80% methanol (e.g., 20 mL).[10]

-

Perform ultrasonic-assisted extraction for 30-60 minutes at room temperature to enhance efficiency.[10][11]

-

Filter the extract through Whatman No. 1 filter paper or by centrifugation.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates.

-

-

Concentration and Cleanup:

-

Evaporate the solvent from the combined filtrates under reduced pressure using a rotary evaporator at a temperature below 50°C.[11]

-

Redissolve the dried crude extract in a known volume of the initial mobile phase (e.g., methanol/water).

-

For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.[12]

-

Filter the final sample through a 0.22 or 0.45 µm syringe filter prior to injection.[12]

-

-

Chromatographic Analysis:

-

Instrumentation: An HPLC system with a UV or PDA detector, or an LC-MS/MS system with an electrospray ionization (ESI) source.[11]

-

Column: A reversed-phase C18 column is typically used. Critically, for separating (-)-epipinoresinol from its stereoisomers like (-)-pinoresinol, a chiral column is necessary.[10]

-

Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile or methanol (Mobile Phase B) is common.[11]

-

Quantification: Create a calibration curve using an authentic (-)-epipinoresinol standard. Quantify the amount in the plant extract by comparing the peak area to this curve.[11]

-

Caption: Workflow for extraction and quantification of (-)-epipinoresinol.

Data Presentation: Comparison of Analytical Methods

The choice of analytical technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.[12]

| Validation Parameter | HPLC-UV | LC-MS/MS | Causality and Field-Proven Insight |

| Linearity Range | 50–150 µg/mL | 1.00 - 3000 ng/mL[12] | LC-MS/MS offers a much wider dynamic range, crucial for samples where analyte concentration varies significantly. |

| Limit of Quantification (LOQ) | ~40 ng/mL[12] | As low as 1.00 ng/mL[12] | For trace-level detection in complex biological matrices (e.g., plasma) or low-abundance tissues, LC-MS/MS is the superior choice due to its enhanced sensitivity. |

| Selectivity | Moderate | Very High | HPLC-UV relies on UV absorbance, which can be prone to interference from co-eluting compounds. LC-MS/MS provides structural information (mass-to-charge ratio), offering unparalleled selectivity. |

| Primary Use Case | Quality control of raw materials and extracts where the analyte is relatively abundant. | Biomarker validation, pharmacokinetic studies, and analysis of complex biological samples where high sensitivity and specificity are paramount. |

Protocol 2: In Vitro Functional Assay of a Dirigent Protein

This protocol provides a framework for the functional characterization of a candidate dirigent protein to confirm its role in the stereoselective synthesis of (-)-pinoresinol.

Step-by-Step Methodology:

-

Protein Expression and Purification:

-

Clone the candidate dirigent protein gene into an appropriate expression vector (e.g., pET vector for E. coli).

-

Express the recombinant protein in a suitable host system.

-

Purify the protein to homogeneity using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

-

Dirigent Assay Reaction:

-

Prepare a reaction mixture in a suitable buffer (e.g., MES buffer, pH 6.5).

-

Add the substrates: coniferyl alcohol and an oxidizing agent (e.g., a laccase from Trametes versicolor or a peroxidase with H₂O₂).[3]

-

Add the purified candidate dirigent protein to the reaction mixture.

-

Control Reaction: Prepare an identical reaction mixture without the dirigent protein. This is a critical self-validating step; this control should yield a racemic mixture of products.[3]

-

Incubate the reactions at a controlled temperature (e.g., 30°C) for a set period (e.g., 1-2 hours).

-

-

Product Extraction and Analysis:

-

Stop the reaction and extract the lignan products with an organic solvent (e.g., ethyl acetate).

-

Evaporate the solvent and redissolve the residue in methanol.

-

Analyze the product profile using chiral HPLC.

-

-

Data Interpretation:

-

In the control reaction (no DP), the chromatogram should show multiple peaks corresponding to a racemic mixture of lignans.

-

In the experimental reaction, if the candidate protein is a functional (-)-pinoresinol-forming dirigent protein, the chromatogram should show a single, prominent peak corresponding to the retention time of an authentic (-)-pinoresinol standard, with a significant reduction in other racemic products.

-

Conclusion

The biosynthesis of (-)-epipinoresinol is a testament to the precision of plant metabolic networks. The pathway begins with the ubiquitous phenylpropanoid pathway to generate coniferyl alcohol. The stereochemical fate of this precursor is then sealed by the remarkable action of a dirigent protein, which guides the oxidative coupling to form (-)-pinoresinol with absolute stereocontrol. While the final enzymatic step—the epimerization of (-)-pinoresinol to (-)-epipinoresinol—remains an area of active investigation, the principles of stereospecificity observed in other parts of the lignan pathway provide a strong rationale for its existence. The experimental protocols outlined herein offer a robust framework for researchers to further unravel the intricacies of this pathway, paving the way for potential applications in metabolic engineering and the development of novel therapeutics.

References

- Benchchem. (2025). Biosynthesis of (-)-Epipinoresinol in Plants: A Technical Guide. BenchChem.

- Benchchem. (2025). The Guiding Hand: Dirigent Proteins in the Stereoselective Synthesis of (-)-Epipinoresinol. BenchChem.

- Benchchem. (2025). A Technical Guide to the Biosynthesis of (-)

- Benchchem. (2025). An In-depth Technical Guide to the Natural Sources of (-)-Epipinoresinol. BenchChem.

- Canty, N. K. et al. (2023). Current understanding of lignan biosynthesis. Arkivoc.

- Bonawitz, N. D., & Chapple, C. (2010). Lignin Biosynthesis and Structure. Annual review of plant biology.

- Mizutani, M., & Umezawa, T. (2018). Essences in Metabolic Engineering of Lignan Biosynthesis.

- Ono, E., et al. (2018). Formation of a Methylenedioxy Bridge in (+)-Epipinoresinol by CYP81Q3 Corroborates with Diastereomeric Specialization in Sesame Lignans. Plant and Cell Physiology.

- Benchchem. (2025). Validating (-)

- D'Auria, J. C., & D'Auria, S. A. (2016). Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues. ACS Central Science.

- Liu, B., et al. (2022). Lignin Biosynthesis and Its Diversified Roles in Disease Resistance.

- Benchchem. (2025). A Comparative Guide to Cross-Validation of Analytical Methods for (-)

- Benchchem. (2025). (-)

- Wikipedia. (2023). Coniferyl alcohol.

- Schaller, A., et al. (2015). Dirigent proteins: Molecular characteristics and potential biotechnological applications.

- Kim, K. W., et al. (2019). Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains. Journal of Biological Chemistry.

- Wikipedia. (2023). Pinoresinol.

- Biosynth. (n.d.). (-)-Epipinoresinol.

- Ono, E., et al. (2018). Formation of a Methylenedioxy Bridge in (+)

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Lignin Biosynthesis and Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Pterocarpan synthase (PTS) structures suggest a common quinone methide–stabilizing function in dirigent proteins and proteins with dirigent-like domains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Formation of a Methylenedioxy Bridge in (+)-Epipinoresinol by CYP81Q3 Corroborates with Diastereomeric Specialization in Sesame Lignans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

Stereochemistry and chemical structure of (-)-Epipinoresinol

An In-depth Technical Guide to the Stereochemistry and Chemical Structure of (-)-Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Epipinoresinol is a naturally occurring furofuran lignan found in a variety of plant species, including those from the Carduus and Lonicera genera.[1][2] As a member of the lignan class of polyphenolic compounds, it has garnered significant scientific interest due to its diverse and promising pharmacological activities, which include antioxidant, anti-inflammatory, and neuroprotective properties.[3][4] The biological efficacy of chiral molecules like (-)-epipinoresinol is intrinsically linked to their three-dimensional atomic arrangement.[5] Therefore, a profound understanding of its specific stereochemistry and chemical structure is paramount for any research or drug development endeavor.

This technical guide provides a comprehensive exploration of the structural and stereochemical features of (-)-epipinoresinol. It is designed to serve as a resource for professionals in natural product chemistry and pharmacology, offering not just a description of the molecule's structure, but also an in-depth look at the analytical methodologies and rationale employed for its definitive characterization.

Chemical Structure and Core Moieties

(-)-Epipinoresinol possesses a molecular formula of C₂₀H₂₂O₆ and a molecular weight of approximately 358.4 g/mol .[4][6] Its core structure is a furofuran ring system, specifically a tetrahydrofuro[3,4-c]furan. This central scaffold is substituted with two 4-hydroxy-3-methoxyphenyl groups, which are characteristic of many common lignans derived from the dimerization of coniferyl alcohol.[7]

The systematic IUPAC name for (-)-epipinoresinol is 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol, which precisely defines both its connectivity and its absolute stereochemistry.[4][6]

Key Chemical Identifiers

| Identifier | Value | Reference |

| CAS Number | 10061-38-8 | [2][4] |

| Molecular Formula | C₂₀H₂₂O₆ | [4][6] |

| IUPAC Name | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [6] |

| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3COC4=CC(=C(C=C4)O)OC)O | [2] |

| InChI Key | HGXBRUKMWQGOIE-FQZPYLGXSA-N | [2][4] |

The Stereochemistry of (-)-Epipinoresinol

The defining feature of (-)-epipinoresinol is its stereochemistry. The furofuran core contains four chiral centers, leading to the possibility of multiple stereoisomers. The specific spatial arrangement of the substituents at these centers dictates the molecule's overall shape and, consequently, its interaction with chiral biological targets like enzymes and receptors.

The absolute configuration of (-)-epipinoresinol is (3R, 3aS, 6S, 6aS).[6] It is a diastereomer of the more commonly known lignan, pinoresinol. The key stereochemical difference lies in the orientation of the substituent at one of the chiral centers, which distinguishes the "epi" form from pinoresinol.

Caption: 2D Chemical Structure of (-)-Epipinoresinol with highlighted stereochemistry.

Methodologies for Structural Elucidation

The definitive determination of (-)-epipinoresinol's complex structure requires a combination of advanced spectroscopic and analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a compound like (-)-epipinoresinol, 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are essential. ¹H NMR reveals the number and environment of protons, while ¹³C NMR provides information about the carbon skeleton. The relative stereochemistry can often be deduced from proton-proton coupling constants (J-values) and through-space correlations observed in a Nuclear Overhauser Effect (NOE) experiment.

Typical NMR Spectral Data: While exact chemical shifts vary with the solvent used, the following table compiles typical values for key structural features of epipinoresinol.[1][8]

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 6.7 - 7.0 | 110 - 150 |

| Benzylic Protons (H-2, H-6) | ~4.8 | ~82 |

| Furan Protons (H-3a, H-6a) | ~3.1 | ~54 |

| Methylene Protons (H-4, H-8) | 3.8 - 4.2 | ~71 |

| Methoxy Protons (-OCH₃) | ~3.9 | ~56 |

Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is critical for establishing the elemental composition of a molecule.[1] By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula (C₂₀H₂₂O₆), which is the first step in structural elucidation after isolation. This technique validates the molecular weight and provides crucial evidence to support the structure proposed by NMR.

X-ray Crystallography

Trustworthiness: Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, including its absolute stereochemistry.[9] The technique involves diffracting X-rays off a well-ordered crystal of the compound. The resulting diffraction pattern is used to calculate an electron density map, from which the precise position of each atom in the crystal lattice can be determined.[10] This provides an unambiguous, high-resolution picture of the molecule's conformation and the exact spatial arrangement at each chiral center, leaving no doubt as to its absolute configuration.

Circular Dichroism (CD) Spectroscopy

Expertise & Experience: Chiroptical methods like Circular Dichroism (CD) are vital for confirming the absolute configuration of a chiral molecule in solution.[2] CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[11] Chiral molecules exhibit characteristic CD spectra, known as Cotton effects, which are mirror images for enantiomers.[11] By comparing the experimental CD spectrum of an isolated natural product to that of a known standard or to a spectrum predicted by quantum chemical calculations, its absolute configuration can be confidently assigned. This method is particularly valuable when suitable crystals for X-ray analysis cannot be obtained.

Experimental Protocols

The following protocols outline the key workflows for the isolation and structural characterization of (-)-epipinoresinol.

Protocol 1: Isolation and Purification

This protocol is based on methodologies developed for isolating lignans from plant sources, such as Carduus nutans fruit.[1]

-

Plant Material Preparation:

-

Collect and air-dry the plant material (e.g., fruits).

-

Grind the dried material into a coarse powder.

-

-

Initial Extraction:

-

Perform a defatting step by macerating the powder in a non-polar solvent like n-hexane for 24 hours to remove lipids.[1]

-

Filter and discard the non-polar solvent.

-

Extract the defatted powder with a polar solvent (e.g., 80% methanol) at room temperature for 24-48 hours.

-

Filter the extract and concentrate it under reduced pressure to yield a crude extract.

-

-

Purification by Centrifugal Partition Chromatography (CPC):

-

Rationale: CPC is a liquid-liquid chromatography technique that avoids solid stationary phases, which can lead to irreversible adsorption of the sample. It is highly effective for separating compounds in complex natural extracts.

-

Prepare a two-phase solvent system, for example, methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[1]

-

Dissolve the crude extract in a suitable volume of the solvent system.

-

Perform the separation using a CPC instrument, monitoring the eluent with a UV detector.

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing (-)-epipinoresinol.

-

Pool the pure fractions and evaporate the solvent to obtain purified (-)-epipinoresinol.

-

Protocol 2: Structural Elucidation Workflow

This workflow describes the logical process of identifying an unknown compound suspected to be (-)-epipinoresinol after its isolation.

Caption: A typical workflow for the complete structural elucidation of (-)-epipinoresinol.

Conclusion

The chemical structure and stereochemistry of (-)-epipinoresinol are well-defined, characterized by a furofuran core with a (3R, 3aS, 6S, 6aS) absolute configuration.[6] Its definitive elucidation relies on a synergistic application of modern analytical techniques, including NMR spectroscopy, mass spectrometry, X-ray crystallography, and circular dichroism. For researchers in drug development and natural product chemistry, a thorough and rigorous structural characterization is the foundational step upon which all further investigation into the promising biological activities of this lignan must be built. The methodologies and insights provided in this guide offer a framework for the confident identification and study of (-)-epipinoresinol and related natural products.

References

- BenchChem. (2025). Stereochemistry of (-)-Epipinoresinol and its biological significance. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFZ_Fpj52zXrZH7rZjVtH4-aYR7MPXIlOo-lCCdwzfneA_yJbwQh7o5F4Q8xv8UY9AIZDKlyGTZQ8rI7ONdZiS59VOmCTxko8fZJ0vpI8oFNwR9Qfmg2ganKnbasgLI2o2W9mfQ6ZKTT6rdzSQOg_21Uk9I6CrtaOYJYBF2xVhJ0wp6GOYooawq7z6IpeielC5Z4hyzd7nKRSCWjk0aQ==]

- BenchChem. (2025). Unveiling (-)-Epipinoresinol: A Technical Guide to its Discovery, Isolation, and Characterization. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSW_KOtlw9YnqHAP9f-_oll9c0xlrazURrwZDYwfHIPhd1QhGUsSURTJ3fvl7Z0CvLVcB4XSU_3iuwDC0kRSRn8u09j0yDN7OPC3gyewrEWSkseGNThsm9o0AeWAHWzr4j0AdUewbU94qA1vjlSElFjiL30aXYOVUgxNIb2VxmZXkfs0364b4SPIXcxNHVpSDbV8_oM3742OS4Btjciv-q7djEUzRf7naU7txS5gfYsAj-va7_qn0=]

- BenchChem. (2025). Comparative analysis of the biological activity of (-)-Epipinoresinol and (+)-pinoresinol. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHX5uTvv7zM5ZcVbcWZI_5hxSJm94qN19JunCDT012N2jaJcPXd__3W0uodOlQx1NmR05YTKtM9vTZ4zkOUVfknlCuneEf5g_kBwcuXw_S_QlKzSxwiR65ucxZqQR8cVZJGQacW7iOzqxPxxj_Za_dBYG91N5LeOoe9qbjCBmJn8rx3sfGmJVDxQHb75-BPe2DO-DzVU99YNZ5TrSeIVF1XgcRvamPb74ZJcti07O0=]

- BenchChem. (2025). Epipinoresinol in Functional Foods and Nutraceuticals: Detailed Application Notes and Protocols. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUSUhtxWKKSSo_HSn0ANR4gUXnPUIND-4ekwB1sX6KsTuER28t2eHCUHn31CpLYtTd1G6BHLJcV0BKS1yRN47vTveWTqIKnd4c0OF5k9kzZMRdbBk_LFtQ84de7mP_W8O3epu0SimbycNBbgulXSc6vPF964HybjA72myfrADpb41QWgVDvFS5yTrs3cT_iXTlhp206izYqLSDEU1o2GMisl2w5vNe0dzMZ-Upy4R2PRX1QlMg8jj3eVt7wBOI-zw5w5ApqetwJfqSgw==]

- BenchChem. (2025). An In-depth Technical Guide to (-)-Epipinoresinol: Chemical Structure, Properties, and Biological Activities. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHze6iL2blKYVi6JkBSduTd6rucSobPcOPlqUsEIC-l2CX9rjy3W_T1pwn0lXL-qmgqnzhmawanlgDMsSydh7yYS-cpoUJJiUqK2zqaHKMf1aQEdMHrEOQHA4q-hGIyPHE3RdFOCKQpaSMyByOlAAayWnk59bIjm86IRY7CkQ7dA967Xfaa5P3DVvb9-i8Sz3ib0vD-l5RCKjcOKqKgsLE7D_fIsEwUybHKKxoHEb9F680HtFLuF_t4wiGKsuU2_5A2kuA=]

- BenchChem. (2025). Technical Support Center: Stereospecific Synthesis of (-)-Epipinoresinol. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGMM9uMPRA1cndPJixGLFO8fWQs5Yj5hz-56It8clMukpJ4sBuyBpgkq20JXQuoo4ruD4A1yGhUBEBHzF1q2mwuqze8-d6scZZNip5TXuDGra8i8O4Uihic1979Bw444ui5c009KpJXZefU3AJ7Qkk6bEbJQn7ge_Lp9IC4QU2R7V5VfZbvRVwuODZXa-EvRBAk_KXaorRKQ4ch5BLms3Cx]

- BenchChem. (2025). Biosynthesis of (-)-Epipinoresinol in Plants: A Technical Guide. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgHWWk7GqzV1ytB8rQEMUAMi5Yc_U1U44M48JqScXVSgpFU3w3KNDw_H-kT0WD7GtRe2bKLNVhEBdkM48F9r6qOlQMYnx7ERzyjhqimOBHZx5HbAwGaHv2q5cUpo7sJ_6G-GZUTVGUnhPp1XLcEYRUgMfreVtENXpBBcwmAIGVp21LBvtqg2QnlzxJN9lwnsmBJSs1Bjj]

- National Center for Biotechnology Information. (n.d.). Epipinoresinol. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/637584]

- BioCrick. (n.d.). (-)-Epipinoresinol. BioCrick Product Page. [URL: https://www.biocrick.com/product/BCN3256.html]

- National Center for Biotechnology Information. (n.d.). Epipinoresinol-4'-O-ß-D-glucoside. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13916136]

- Global Substance Registration System. (n.d.). EPIPINORESINOL. GSRS Database. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YKG9JJC1S]

- BenchChem. (2025). Enantioselective Synthesis of (-)-Epipinoresinol: Application Notes and Protocols for Researchers. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiWiadUI6bYNyA4Tsmw-4te5eFERhbFXSlgZrofkEZ0IH2Gzs_rJ54xf1k-hOFOBnyr1LXqruSUja8qzmMNoGxWYxK1KyT1ja4Kc-LyqEr7zVojyIQ3IENomFfpqcKIcdAWNZ6kVOBkn60DpxLKks-38K_TA2ii2Gkj2RU-i2S5_BsLvI68yjsUUJVkreLgcuD8-KoOUxGbjUy_Xa6ZsHnp6l8fgOMaCpjbpNa2v771UofgqDvM3lG-Q==]

- Ralph, S. A., Landucci, L. L., & Ralph, J. (2023). Synthetic Procedure of Pinoresinol. Protocols.io. [URL: https://www.protocols.io/view/synthetic-procedure-of-pinoresinol-dm6gpbnojlzp/v1]

- ResearchGate. (n.d.). The chemical structures of (+)-pinoresinol (1), (+)-epipinoresinol (2).... ResearchGate. [URL: https://www.researchgate.net/figure/The-chemical-structures-of-pinoresinol-1-epipinoresinol-2-salicifoliol-3_fig1_372810842]

- National Center for Biotechnology Information. (n.d.). (-)-Epipinoresinol. PubChem Compound Database. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12309639]

- Fountain, M. A., et al. (n.d.). Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4033878/]

- BenchChem. (2025). (-)-Epipinoresinol and its Glycoside Derivatives: A Technical Guide to a Promising Class of Natural Compounds. BenchChem Technical Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8YZSFmqj-sF6nxWWNRh-WCFA79B7fRHuf-SPZSeoHQG7kS9vyhuQjHgLqZOS2SaPbFbjDTbu-J-st3UY0ZLfnbDJUZFlUyAWk0I694w9EvGJ7n_iF1TcC7Yc16gTdSLH5IpSomPnVHTYStSPJZ44M3-ImR4BO_RE6VmEZIxcjLmu1dL0uDpV5o0KeD77xrblqkivaIx0QA8euSP8buXnZQNLcRf5HkDsrH_SHk-eUQd9gI-H0Ox6WGPhNP7RkYXoND1outjc=]

- Wouters, J. (2018). Protein X-ray Crystallography and Drug Discovery. MDPI. [URL: https://www.mdpi.com/1420-3049/23/1/165]

- Lee, K. S., et al. (2010). Crystallization and preliminary X-ray crystallographic analysis of a highly specific serpin from the beetle Tenebrio molitor. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2815714/]

- Ilari, A., & Savino, C. (2008). Protein Structure Determination by X-Ray Crystallography. ResearchGate. [URL: https://www.researchgate.

- Stolar, T., et al. (2023). Polymorphism in S(+)Clopidogrel-Picrate: Insights from X-ray Diffraction, Vibrational Spectroscopy, Thermal Analysis, and Quantum Chemistry. MDPI. [URL: https://www.mdpi.com/1420-3049/29/1/2]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Epipinoresinol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Epipinoresinol, a furofuran lignan found in various plant species, is a molecule of significant scientific interest due to its diverse pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective properties. This technical guide provides a comprehensive overview of the core physical and chemical properties of Epipinoresinol, designed to support researchers, scientists, and drug development professionals in their work with this promising natural product. This document delves into the structural and physicochemical characteristics of Epipinoresinol, outlines detailed protocols for its isolation and characterization, and explores its chemical reactivity and biological significance. The information presented herein is grounded in authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory applications.

Introduction: The Significance of Epipinoresinol

Lignans are a class of polyphenolic compounds derived from the dimerization of two phenylpropanoid units, and they are widely distributed in the plant kingdom.[1] Among the various subclasses of lignans, the furofuran lignans, characterized by a central 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, have garnered considerable attention for their potent biological activities.[2] Epipinoresinol is a prominent member of this subclass, existing as two enantiomers, (+)-Epipinoresinol and (-)-Epipinoresinol, which are stereoisomers of the more widely studied pinoresinol.

The growing body of research on Epipinoresinol underscores its potential as a lead compound in drug discovery. Its demonstrated antioxidant and anti-inflammatory effects are particularly relevant to the development of therapeutics for a range of chronic diseases underpinned by oxidative stress and inflammation.[3][4] This guide aims to provide the foundational knowledge of Epipinoresinol's physical and chemical properties, which is essential for its extraction, handling, formulation, and the elucidation of its mechanism of action.

Chemical Structure and Identification

A thorough understanding of the chemical identity of Epipinoresinol is paramount for any scientific investigation. The following table summarizes the key identifiers for both the (+)- and (-)-enantiomers of Epipinoresinol.

| Identifier | (+)-Epipinoresinol | (-)-Epipinoresinol | Reference(s) |

| IUPAC Name | 4-[(3R,3aR,6S,6aR)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | 4-[(3R,3aS,6S,6aS)-6-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | [5][6] |

| CAS Number | 24404-50-0 | 10061-38-8 | [7][8] |

| Molecular Formula | C₂₀H₂₂O₆ | C₂₀H₂₂O₆ | [6][7] |

| Molecular Weight | 358.39 g/mol | 358.4 g/mol | [6][7] |

| InChIKey | HGXBRUKMWQGOIE-WZBLMQSHSA-N | HGXBRUKMWQGOIE-FQZPYLGXSA-N | [5][6] |

| SMILES | COC1=C(C=CC(=C1)[C@H]2[C@H]3COC4=CC(=C(C=C4)O)OC)O | COC1=C(C=CC(=C1)[C@H]2[C@@H]3COC4=CC(=C(C=C4)O)OC)O | [5][6] |

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems and its suitability for pharmaceutical development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

| Property | Value | Reference(s) |

| Appearance | Crystalline solid/Powder | [8][9] |

| Melting Point | (+)-Epipinoresinol: 135-137 °C | [7] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol, Ethanol. | [8][9] |

| Predicted Boiling Point | 556.5 ± 50.0 °C | [9] |

| Predicted Density | 1.287 ± 0.06 g/cm³ | [9] |

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, including the stereochemistry of chiral centers.

¹H NMR (Proton NMR) - Predicted Chemical Shifts

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-7, H-7' | ~4.7 | d | ~4-5 |

| H-8, H-8' | ~3.1 | m | |

| H-9a, H-9'a | ~4.2 | m | |

| H-9b, H-9'b | ~3.8 | m | |

| Ar-H | ~6.7-6.9 | m | |

| OCH₃ | ~3.8 | s | |

| Ar-OH | ~5.5 | s |

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument used. The complexity of the aromatic region is due to the presence of multiple overlapping signals.

¹³C NMR (Carbon NMR) - Predicted Chemical Shifts

| Carbon | Chemical Shift (ppm) |

| C-7, C-7' | ~87 |

| C-8, C-8' | ~55 |

| C-9, C-9' | ~72 |

| C-1, C-1' | ~133 |

| C-2, C-2' | ~110 |

| C-3, C-3' | ~148 |

| C-4, C-4' | ~146 |

| C-5, C-5' | ~115 |

| C-6, C-6' | ~119 |

| OCH₃ | ~56 |

Note: These are approximate chemical shifts and can vary depending on the solvent and instrument used. For furofuran lignans, the chemical shifts of the C-7/C-7' and C-8/C-8' carbons, as well as the coupling constants between H-7/H-8 and H-7'/H-8', are crucial for determining the relative stereochemistry of the molecule.[1][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly useful for confirming the molecular formula.

-

Expected [M+H]⁺: m/z 359.1494

-

Expected [M+Na]⁺: m/z 381.1314

-

Expected [M-H]⁻: m/z 357.1338

Isolation and Purification

The effective isolation and purification of Epipinoresinol from its natural sources are critical for its subsequent study and potential application. Epipinoresinol has been identified in a variety of plant species, including Carduus nutans (musk thistle), Urtica dioica (stinging nettle), Asarum sieboldii, and the rhizomes of Polygonatum sibiricum.[11]

General Workflow for Isolation

The isolation of Epipinoresinol from a plant matrix typically involves a multi-step process designed to progressively enrich the target compound.

Caption: General workflow for the isolation of Epipinoresinol.

High-Yield Protocol: Centrifugal Partition Chromatography (CPC)

A particularly effective method for the simultaneous isolation of (-)-pinoresinol and (-)-Epipinoresinol has been developed, which involves an acid-catalyzed epimerization step to increase the yield of (-)-Epipinoresinol.[11]

Step-by-Step Methodology:

-

Plant Material and Extraction:

-

Obtain dried plant material (e.g., fruits of Carduus nutans).

-

Grind the material into a coarse powder.

-

Perform a preliminary defatting step with a non-polar solvent like n-hexane to remove lipids.[12]

-

Macerate the defatted powder in a polar solvent such as 80% methanol at room temperature for 24-48 hours.[12]

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.[12]

-

-

Acid-Catalyzed Epimerization:

-

To increase the yield of (-)-Epipinoresinol, treat the crude extract with a dilute acid (e.g., HCl).

-

The optimized conditions reported are treatment at 50°C for 30 minutes.[11] This process converts a portion of the naturally more abundant pinoresinol into its epimer, (-)-Epipinoresinol, resulting in a mixture containing nearly equal amounts of both.[11]

-

-

Purification by Centrifugal Partition Chromatography (CPC):

-

Solvent System: Prepare a two-phase solvent system of methyl tert-butyl ether:acetone:water (4:3:3, v/v/v).[11]

-

CPC Operation: Utilize a Centrifugal Partition Chromatography system. The separation can be performed in consecutive steps to first isolate pinoresinol and then to simultaneously isolate the remaining pinoresinol and (-)-Epipinoresinol from the epimerized mixture.[12]

-

The specific operational parameters such as flow rate and rotational speed should be optimized based on the instrument used.

-

-

Final Processing:

-

Collect the fractions containing (-)-Epipinoresinol.

-

Evaporate the solvent under reduced pressure to obtain the purified compound.[12]

-

Quantitative Data on Isolation from Carduus nutans fruit using CPC:

| Compound | Yield (from 10.0 g of fruit) | Purity |

| (-)-Epipinoresinol | 32.8 mg | 92.3% |

| (+)-Pinoresinol | 33.7 mg | 93.7% |

Chemical Reactivity and Stability

The chemical reactivity and stability of Epipinoresinol are important considerations for its storage, handling, and formulation. As a phenolic compound, Epipinoresinol is susceptible to oxidation. Its furofuran ring system can also be subject to degradation under certain conditions.

Information on the stability of furofuran lignans suggests that they can be sensitive to factors such as pH, temperature, and light.[1] It is advisable to store pure Epipinoresinol in a cool, dark, and dry place, preferably under an inert atmosphere to minimize degradation. For solutions, storage at low temperatures (-20°C) is recommended.

Biological Activities and Signaling Pathways

Epipinoresinol exhibits a range of promising biological activities, making it a compelling candidate for drug discovery and development.

Antioxidant Activity

Like many phenolic compounds, Epipinoresinol possesses antioxidant properties, which are attributed to its ability to scavenge free radicals.[3] This activity is crucial for mitigating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in a suitable solvent like methanol or ethanol (e.g., 0.1 mM).[13] Keep the solution in the dark as DPPH is light-sensitive.

-

Prepare a series of dilutions of the test compound (Epipinoresinol) and a positive control (e.g., ascorbic acid or Trolox) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well plate, add a specific volume of each sample dilution to separate wells.

-

Add an equal volume of the DPPH working solution to each well to initiate the reaction.[13]

-

Include a blank control containing only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).[13]

-

-

Data Analysis:

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Determine the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

-

Anti-inflammatory Activity

Epipinoresinol is believed to exert anti-inflammatory effects, primarily through the inhibition of the NF-κB (nuclear factor-kappa B) signaling pathway.[3] NF-κB is a critical transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2.[14]

Caption: Putative inhibition of the NF-κB signaling pathway by (-)-Epipinoresinol.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay quantifies the inhibitory effect of a compound on NF-κB transcriptional activity.

-

Cell Culture and Transfection:

-

Use a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) stably or transiently transfected with a luciferase reporter plasmid containing NF-κB response elements.[12]

-

-

Assay Procedure:

-

Luciferase Activity Measurement:

-

Lyse the cells and add a luciferase assay reagent containing luciferin.[15]

-

Measure the luminescence signal using a luminometer. The intensity of the light produced is proportional to the amount of luciferase expressed, which in turn reflects the level of NF-κB activation.

-

-

Data Analysis:

-

Calculate the percentage of NF-κB inhibition relative to the stimulated vehicle control.

-

Determine the IC₅₀ value for the inhibition of NF-κB activity.

-

Conclusion

Epipinoresinol stands out as a furofuran lignan with significant potential in the fields of pharmacology and drug development. This in-depth technical guide has provided a comprehensive overview of its fundamental physical and chemical properties, from its structural identity and physicochemical characteristics to its spectral data and methods for its isolation. The detailed experimental protocols for evaluating its key biological activities—antioxidant and anti-inflammatory effects—offer a practical resource for researchers. A thorough understanding of these core properties is indispensable for advancing the scientific investigation of Epipinoresinol and harnessing its therapeutic promise. Further research is warranted to fully elucidate the specific molecular targets and to explore the full spectrum of its pharmacological activities, paving the way for its potential translation into novel therapeutic agents.

References

- Application Notes and Protocols for Screening Natural Products in NF-κB Pathway Inhibition Assays. (n.d.). BenchChem.

- Application Notes and Protocols for the Isolation and Purification of (-)-Epipinoresinol. (n.d.). BenchChem.

- An In-depth Technical Guide to (-)-Epipinoresinol: Chemical Structure, Properties, and Biological Activities. (n.d.). BenchChem.

- Ramos, C. S., Linnert, H. V., de Moraes, M. M., do Amaral, J. H., Yamaguchi, L. F., & Kato, M. J. (2017). Configuration and stability of naturally occurring all-cis-tetrahydrofuran lignans from Piper solmsianum. RSC Advances, 7(76), 48153–48160.

- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024, February 23). ACME Research Solutions.

- IMPROVED RESPONSE RATIO FOR NF-κB INHIBITION ANALYSIS USING NEW LUCIFERASE REPORTER. (n.d.).

- Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. (2025, May 19). ChemSusChem, e202402383.

-

Epipinoresinol. (n.d.). PubChem. Retrieved from [Link]

- Guidelines for Evaluating the Antioxidant Activity of Lignin via the 2,2-diphenyl-1-picrylhydrazyl (DPPH) Assay. (2025, May 19). PubMed.

-

Epipinoresinol-4'-O-|A-D-glucoside. (n.d.). PubChem. Retrieved from [Link]

- DPPH Radical Scavenging Assay. (n.d.). MDPI.

- New Furofuran Lignan Glucosides with Neuroprotective Activity from Osmanthus fragrans var. aurantiacus Enab. (2025, August 28).

- (-)

- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). (n.d.).

- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020, January 12). Journal of Visualized Experiments.

- Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices.

- DPPH Antioxidant Assay. (n.d.). G-Biosciences.

-

(-)-Epipinoresinol. (n.d.). PubChem. Retrieved from [Link]

- Naturally occurring furofuran lignans: structural diversity and biological activities. (2019, May). Natural Product Research, 33(9), 1357-1373.

- (+)-Epipinoresinol. (n.d.). CAS Common Chemistry.

- Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling. (2024, January 5). Molecules, 29(1), 234.

- (-)-Epipinoresinol. (n.d.). Biosynth.

- Identification of the pinoresinol degradation pathway. (A) Supernatant... (n.d.).

- Solvent effects in furofuran lignans revealed by vibrational CD spectroscopy. (2025). Physical Chemistry Chemical Physics, 27(7), 3908-3915.

- (-)-Epipinoresinol. (n.d.). BioCrick.

- Showing metabocard for Epipinoresinol (HMDB0251858). (2021, September 11).

- Stereochemistry of (-)-Epipinoresinol and its biological significance. (n.d.). BenchChem.

- The chemical structures of (+)‐pinoresinol (1), (+)‐epipinoresinol (2), salicifoliol (3), gallic acid (4), syringic acid (5), vanillic acid (6), vanillin (7). (n.d.).

- Pinoresinol and 1-Acetoxypinoresinol, Two New Phenolic Compounds Identified in Olive Oil. (n.d.). Journal of Agricultural and Food Chemistry.

- NMR Spectroscopy – 1H NMR Chemical Shifts. (n.d.).

- EPIPINORESINOL. (n.d.). gsrs.

- (+)-Epipinoresinol CAS#: 24404-50-0. (n.d.). ChemicalBook.

Sources

- 1. Configuration and stability of naturally occurring all- cis -tetrahydrofuran lignans from Piper solmsianum - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09262H [pubs.rsc.org]

- 2. Naturally occurring furofuran lignans: structural diversity and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Epipinoresinol | C20H22O6 | CID 637584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (-)-Epipinoresinol | C20H22O6 | CID 12309639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. (-)-Epipinoresinol | CAS:10061-38-8 | Lignans | High Purity | Manufacturer BioCrick [biocrick.com]

- 9. (+)-Epipinoresinol CAS#: 24404-50-0 [m.chemicalbook.com]

- 10. Furofuranoid-Type Lignans and Related Phenolics from Anisacanthus virgularis (Salisb.) Nees with Promising Anticholinesterase and Anti-Ageing Properties: A Study Supported by Molecular Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.es [promega.es]

- 12. benchchem.com [benchchem.com]

- 13. acmeresearchlabs.in [acmeresearchlabs.in]

- 14. benchchem.com [benchchem.com]

- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Biological activities of Epipinoresinol and its derivatives

An In-depth Technical Guide to the Biological Activities of Epipinoresinol and Its Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

(-)-Epipinoresinol, a furofuran lignan found in various plant species, is a compound of increasing scientific interest due to its diverse pharmacological potential.[1] As a stereoisomer of the more extensively studied pinoresinol, it presents a unique profile of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and potential anticancer effects.[1][2][3] This technical guide provides a comprehensive analysis of the biological activities of epipinoresinol and its derivatives, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its actions, present available quantitative data, provide detailed experimental protocols for its evaluation, and visualize key cellular pathways and workflows. This document synthesizes current knowledge, drawing parallels with closely related lignans where direct data on epipinoresinol is emerging, to offer a holistic and authoritative resource for advancing research and development.

Introduction: The Significance of Furofuran Lignans

Lignans are a major class of polyphenolic compounds derived from the dimerization of two coniferyl alcohol units via the shikimate pathway in plants.[4] Within this class, furofuran lignans, characterized by a central tetrahydrofuran ring system, are notable for their broad spectrum of biological activities.[4][5] (-)-Epipinoresinol is a key member of this subclass, often co-occurring with its diastereomer, (+)-pinoresinol, in plants such as Forsythia suspensa, Carduus nutans (musk thistle), and Urtica dioica (stinging nettle).[4][6][7]

The stereochemistry of these molecules is critical, as the three-dimensional arrangement of their four chiral centers dictates their interaction with biological targets and, consequently, their pharmacological profiles.[5] While structurally similar, the epimerization at one chiral center distinguishes epipinoresinol from pinoresinol, leading to variations in their biological potency and mechanisms of action.[3][5] Understanding these nuances is paramount for harnessing their therapeutic potential.

Isolation, Purification, and Synthesis: Obtaining Research-Grade Material

The effective study of epipinoresinol's bioactivity is predicated on the ability to obtain the compound in high purity. This can be achieved through extraction from natural sources or via enantioselective synthesis.

Extraction and Purification from Natural Sources

Isolation from a plant matrix is a multi-step process involving extraction, fractionation, and purification.[1] A significant challenge is the separation of epipinoresinol from its often more abundant stereoisomer, pinoresinol.[8]

Workflow for Lignan Isolation and Purification

Caption: General workflow for the isolation and purification of (-)-epipinoresinol.

Detailed Protocol: Isolation via Centrifugal Partition Chromatography (CPC)